Cas no 2229686-22-8 (3-(4-ethynylphenyl)prop-2-en-1-ol)

3-(4-Ethynylphenyl)prop-2-en-1-ol is a versatile organic compound featuring both ethynyl and propenol functional groups, making it a valuable intermediate in synthetic chemistry. Its conjugated alkene and terminal alkyne moieties enable diverse reactivity, including click chemistry applications, Sonogashira couplings, and polymer synthesis. The hydroxyl group further enhances its utility by allowing derivatization or participation in condensation reactions. This compound is particularly useful in materials science and pharmaceutical research, where its bifunctional structure facilitates the construction of complex molecular architectures. High purity and stability under standard conditions ensure reliable performance in demanding synthetic workflows. Its well-defined structure also makes it suitable for mechanistic studies and catalytic transformations.
3-(4-ethynylphenyl)prop-2-en-1-ol structure
2229686-22-8 structure
Product Name:3-(4-ethynylphenyl)prop-2-en-1-ol
CAS No:2229686-22-8
MF:C11H10O
MW:158.196503162384
CID:6259592
PubChem ID:165881469
Update Time:2025-11-01

3-(4-ethynylphenyl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-ethynylphenyl)prop-2-en-1-ol
    • EN300-1763023
    • 2229686-22-8
    • Inchi: 1S/C11H10O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h1,3-8,12H,9H2/b4-3+
    • InChI Key: GOFQTSWBEJFCBQ-ONEGZZNKSA-N
    • SMILES: OC/C=C/C1C=CC(C#C)=CC=1

Computed Properties

  • Exact Mass: 158.073164938g/mol
  • Monoisotopic Mass: 158.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 3-(4-ethynylphenyl)prop-2-en-1-ol

Introduction to 3-(4-ethynylphenyl)prop-2-en-1-ol (CAS No: 2229686-22-8)

3-(4-ethynylphenyl)prop-2-en-1-ol, identified by its Chemical Abstracts Service (CAS) number 2229686-22-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This molecule, featuring a prop-2-en-1-ol backbone conjugated with a 4-ethynylphenyl group, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in medicinal chemistry and material science.

The structural configuration of 3-(4-ethynylphenyl)prop-2-en-1-ol incorporates both aromatic and alkenic functionalities, which are strategically positioned to facilitate diverse chemical interactions. The presence of the ethynyl group at the para position of the phenyl ring enhances its reactivity, making it amenable to further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. These reactions are widely employed in the synthesis of complex organic molecules, including biologically active compounds.

In recent years, the compound has been explored for its potential in drug discovery and development. The combination of an aromatic ring and an olefinic moiety in 3-(4-ethynylphenyl)prop-2-en-1-ol suggests that it may interact with biological targets in multiple ways, including through π-stacking interactions and hydrogen bonding. Such interactions are crucial for the design of molecules with high affinity and selectivity towards therapeutic targets.

One of the most compelling aspects of 3-(4-ethynylphenyl)prop-2-en-1-ol is its utility as a building block in the synthesis of more intricate pharmacophores. Researchers have leveraged its structure to develop novel analogs with enhanced pharmacological properties. For instance, modifications at the ethynyl or hydroxyl positions can lead to compounds with improved solubility, bioavailability, or metabolic stability. These attributes are critical for advancing candidates through preclinical and clinical development pipelines.

The compound's relevance extends beyond pharmaceutical applications. In material science, 3-(4-ethynylphenyl)prop-2-en-1-ol has been investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The conjugated system present in this molecule can contribute to efficient charge transport, making it a candidate for developing high-performance electronic materials.

Recent studies have also highlighted the compound's role in synthetic chemistry as a versatile intermediate. Its ability to undergo multiple transformations allows chemists to construct complex molecular frameworks efficiently. This flexibility is particularly valuable in multi-step syntheses where intermediate isolation and purification can be challenging.

The chemical reactivity of 3-(4-ethynylphenyl)prop-2-en-1-ol has been further exploited in the development of novel catalysts and ligands. The ethynyl group serves as an effective handle for anchoring the molecule to metal centers, facilitating catalytic cycles that are otherwise difficult to achieve with less reactive substrates. Such advancements contribute to the broader toolkit available for synthetic organic chemists.

In summary, 3-(4-ethynylphenyl)prop-2-en-1-ol (CAS No: 2229686-22-8) represents a multifaceted compound with applications spanning pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse functionalizations and interactions, making it a valuable asset in both academic research and industrial settings. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play an increasingly significant role in advancing scientific discovery and technological innovation.

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